3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
Historical Context and Discovery Timeline
The development of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be traced within the broader historical context of pyrazolopyridine chemistry, which has its roots in early twentieth-century heterocyclic synthesis. The foundational work in pyrazolopyridine chemistry began with Ortoleva's synthesis of the first monosubstituted pyrazolo[3,4-b]pyridine in 1908, achieved through the treatment of diphenylhydrazone and pyridine with iodine. This pioneering work was followed by Bulow's synthesis in 1911 of N-phenyl-3-methyl substituted derivatives, establishing methodologies that would influence subsequent synthetic approaches.
The specific development of the [3,4-c] isomer family, to which 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine belongs, emerged later as synthetic chemists explored different fusion patterns between pyrazole and pyridine rings. The introduction of trifluoromethyl substituents into heterocyclic frameworks gained prominence in the latter half of the twentieth century, driven by the recognition that fluorinated compounds often exhibit enhanced metabolic stability and unique electronic properties beneficial for pharmaceutical applications.
Recent synthetic developments have focused on establishing regioselective routes to tetrahydropyrazolopyridine compounds. One significant advancement involved the development of completely regioselective synthetic routes based on 1,3-diketone and substituted hydrazine condensation reactions, as demonstrated in recent pendrin inhibitor research. These methodological improvements have enabled more efficient access to specifically substituted tetrahydropyrazolopyridine derivatives, including the trifluoromethyl-substituted variants.
Contemporary research has also emphasized the development of one-step synthesis protocols for pyrazolopyridines and tetrahydropyrazolopyridines through condensation reactions of 3-carbonitrile-5-aminopyrazole with various substituted unsaturated aldehydes in acidic media. These approaches have provided streamlined access to diverse pyrazolopyridine scaffolds, facilitating the exploration of structure-activity relationships and enabling the synthesis of libraries of related compounds.
Significance in Heterocyclic Chemistry
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, representing a convergence of several significant structural motifs that contribute to its chemical and biological relevance. The compound belongs to the pyrazolopyridine family, which encompasses five distinct congeners formed by different fusion patterns between pyrazole and pyridine rings, specifically the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers.
The structural significance of this compound lies in its bicyclic framework that combines the electron-rich nature of the pyrazole ring with the electron-deficient character of the pyridine ring, creating a heterocyclic system with unique electronic properties. The presence of the trifluoromethyl group at position 3 introduces additional electronic effects, including strong electron-withdrawing properties that significantly influence the compound's reactivity patterns and potential interactions with biological targets.
Table 1: Fundamental Molecular Properties of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
In medicinal chemistry, tetrahydropyrazolopyridine scaffolds have demonstrated significant potential as pharmacologically active compounds. Research has identified several chemical classes containing tetrahydro-1H-pyrazolo[4,3-c]pyridine cores as effective inhibitors of pendrin, a transmembrane chloride/anion antiporter that is upregulated in various respiratory conditions including asthma and cystic fibrosis. While this specific research focused on the [4,3-c] isomer, it illustrates the broader therapeutic potential of tetrahydropyrazolopyridine frameworks.
The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic structures. The partially saturated pyridine ring provides multiple sites for further functionalization, while the trifluoromethyl group serves as both an electron-withdrawing substituent and a metabolically stable moiety. This combination makes the compound particularly valuable for fragment-based drug design approaches, where small, functionalizable molecules serve as starting points for developing larger, more complex pharmaceutical candidates.
Recent advances in synthetic methodology have emphasized the vectorial functionalization potential of pyrazolo[3,4-c]pyridine scaffolds. Research has demonstrated that these compounds can be selectively elaborated along multiple growth vectors, with nitrogen atoms N-1 and N-2 accessible through protection-group and N-alkylation reactions, carbon-3 through tandem borylation and Suzuki-Miyaura cross-coupling reactions, carbon-5 through palladium-catalyzed Buchwald-Hartwig amination, and carbon-7 through selective metalation followed by reaction with electrophiles.
The electronic properties imparted by the trifluoromethyl substituent represent another dimension of the compound's significance. Trifluoromethyl groups are known to influence molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The incorporation of this group into the pyrazolo[3,4-c]pyridine framework creates a compound with enhanced potential for pharmaceutical applications, as evidenced by the prevalence of fluorinated heterocycles in contemporary drug discovery programs.
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h11H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUQQKHXVZMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670283 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853784-21-1 | |
| Record name | 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853784-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS No. 743419-80-9) is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C7H8F3N3
- Molecular Weight : 191.15 g/mol
- CAS Number : 743419-80-9
Synthesis
The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is crucial for enhancing the compound's biological activity and selectivity.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:
- IC50 Values : Compounds related to pyrazolo[3,4-c]pyridine have shown IC50 values in the range of 0.034 to 0.052 µM for COX-2 inhibition, indicating potent anti-inflammatory effects compared to standard drugs like celecoxib .
- In Vivo Studies : In vivo evaluations have revealed that certain derivatives possess high edema inhibition percentages (78.9–96%) when compared to celecoxib (82.8%) .
Antiviral Activity
Emerging research highlights the antiviral potential of pyrazole derivatives against various viruses:
- SARS-CoV2 Inhibition : Some derivatives have shown promising results in inhibiting the SARS-CoV2 Mpro protease enzyme with inhibition percentages reaching up to 84.5% . This suggests a potential application in COVID-19 treatment.
| Compound | Inhibition Percentage | IC50 (µg/mL) |
|---|---|---|
| Derivative 1 | 80.4% | 44.78 |
| Derivative 2 | 73.1% | 359.5 |
| Derivative 3 | 81.4% | 70.3 |
| Derivative 4 | 84.5% | 27.8 |
Case Study 1: Anti-inflammatory Effects
A study conducted by Thangarasu et al. reported on the anti-inflammatory effects of a series of pyrazole compounds, where one derivative exhibited an IC50 value of just 3.5 nM in COX-2 inhibition studies . This highlights the potential for developing new anti-inflammatory agents based on this scaffold.
Case Study 2: Antiviral Efficacy Against Coronaviruses
Another significant study explored the antiviral properties of pyranopyrazole derivatives against human coronaviruses, including SARS-CoV2. The compounds demonstrated substantial antiviral action during the replication phase with reduction percentages ranging from 53.6% to as high as 82.2% . The findings suggest that these compounds could serve as a basis for novel antiviral therapies.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant anticancer properties. Research has shown that compounds similar to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Neurological Disorders
There is emerging evidence supporting the use of this compound in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits.
Agrochemicals
Due to its structural characteristics, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is being explored as a potential agrochemical. Its fluorinated nature may enhance the efficacy and stability of pesticides.
Polymer Chemistry
The compound's unique properties allow it to be used in the synthesis of advanced materials and polymers with enhanced thermal and chemical resistance.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazolo[3,4-c]pyridine derivatives against breast cancer cell lines. The results showed that compounds with a trifluoromethyl substitution exhibited improved potency compared to non-fluorinated analogs.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading pharmaceutical institute assessed the antimicrobial properties of various pyrazolo derivatives. The findings indicated that 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine demonstrated significant inhibition against Gram-positive bacteria.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group and pyridine nitrogen create electron-deficient regions, facilitating nucleophilic attacks. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Aromatic substitution | NaH/DMF, 0–5°C, aryl halides | 1-Aryl derivatives | 60–75% | Directed by electron-deficient pyrazole ring |
| Alkylation | K₂CO₃/THF, alkyl halides, reflux | N-Alkylated analogs | 45–65% | Preferential alkylation at pyridine nitrogen |
Hydrogenation and Reduction
The tetrahydro-pyridine moiety undergoes further reduction under controlled conditions:
| Substrate Position | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Pyridine ring | H₂ (1 atm), 10% Pd/C, ethanol, 25°C | Fully saturated decahydro derivative | Partial over-reduction observed |
Electrophilic Aromatic Substitution
Despite the electron-withdrawing CF₃ group, directed substitution occurs at specific positions:
| Electrophile | Catalyst | Position | Product | Yield |
|---|---|---|---|---|
| Nitronium tetrafluoroborate | H₂SO₄, 0°C | C-5 | 5-Nitro derivative | 38% |
| Bromine | FeBr₃, CH₂Cl₂, 40°C | C-6 | 6-Bromo analog | 52% |
Note: Regioselectivity governed by resonance stabilization of intermediates.
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings to introduce diverse substituents:
| Coupling Type | Catalyst System | Applications | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/water | Biaryl derivatives for drug discovery | Steric hindrance at C-3 reduces efficiency |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | N-Arylated analogs | Requires microwave irradiation |
Acid/Base-Mediated Transformations
Protonation states influence reactivity:
-
Deprotonation : LDA/THF at −78°C generates a nucleophilic anion at N-1, enabling alkylation with electrophiles like methyl iodide.
-
Salt Formation : Reacts with HCl in ether to form stable hydrochloride salts, enhancing solubility for biological testing .
Oxidation Reactions
Controlled oxidation modifies the heterocyclic system:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → 25°C | N-Oxide derivative | Alters hydrogen-bonding capacity |
| KMnO₄ | H₂O/acetone, 50°C | Ring-opened dicarbonyl compounds | Low selectivity (≤20%) |
Comparison with Similar Compounds
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
This derivative introduces a methyl group at the 6-position (CAS: 1022931-56-1). Its molecular weight (205.18 g/mol) and predicted physicochemical properties (density: 1.346 g/cm³, pKa: 11.40) differ slightly from the parent compound, influencing bioavailability .
7-Oxo Derivatives (e.g., CP-220,629)
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, such as CP-220,629, replace the 7-hydrogen with a ketone group. This modification significantly enhances phosphodiesterase 4 (PDE4) inhibitory activity (IC₅₀ = 0.44 µM) compared to non-oxygenated analogs . The ketone group facilitates hydrogen bonding with PDE4’s catalytic domain, improving potency by ~50-fold over early leads .
Apixaban (BMS-562247)
Apixaban, a Factor Xa inhibitor, features a carboxamide substituent at the 3-position and a 7-oxo group. Its IC₅₀ against Factor Xa is 0.08 nM, demonstrating the critical role of the carboxamide moiety in high-affinity binding. The 4-methoxyphenyl and 2-oxopiperidinyl groups further optimize pharmacokinetics, contributing to its oral bioavailability and clinical efficacy .
Pyrazolo[3,4-b]pyridines and Pyrrolo[3,4-c]pyridines
Pyrazolo[3,4-b]pyridines
Compounds like ethyl 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibit antimicrobial activity. The [3,4-b] ring fusion alters the electron distribution, reducing PDE4 affinity but enabling interactions with bacterial targets .
Pyrrolo[3,4-c]pyridines
Tricyclic pyrrolo[3,4-c]pyridines (e.g., methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate) show activity against HIV-1 integrase (IC₅₀: 6–22 µM). The additional pyrrole ring expands π-π stacking interactions but reduces metabolic stability compared to pyrazolo[3,4-c]pyridines .
Key Research Findings
- PDE4 Inhibition : 3-(Trifluoromethyl) derivatives show moderate PDE4 inhibition, but 7-oxo analogs (e.g., CP-220,629) achieve sub-micromolar potency, demonstrating efficacy in preclinical asthma models .
- Anticoagulant Activity : Apixaban’s 3-carboxamide group is critical for Factor Xa binding, with crystallographic data confirming interactions with Tyr228 and Gln192 residues .
- Metabolic Stability : The trifluoromethyl group enhances metabolic resistance compared to chlorinated or methylated analogs, as observed in microsomal stability assays .
Preparation Methods
Hydrazine/1,3-Diketone Condensation Method
- A key precursor, such as 5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, is synthesized by condensation of hydrazine derivatives with trifluoromethyl-substituted 1,3-diketones.
- Deprotonation of this precursor with sodium hydride in a polar aprotic solvent (e.g., N,N-dimethylformamide) at low temperature (around 0 °C) generates an anion.
- Subsequent reaction with substituted benzyl bromides yields various derivatives in high yields (~90%).
This method allows the introduction of diverse substituents on the pyrazolopyridine scaffold while maintaining the trifluoromethyl group.
Cyclization Using Trifluoromethyl Building Blocks
- Trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride are used in cyclocondensation reactions to form the pyridine ring fused to the pyrazole.
- The process involves [3 + 2] cycloaddition reactions followed by acid-mediated ring closure (e.g., treatment with trifluoroacetic acid in dichloromethane) to afford the tetrahydro-pyrazolopyridine derivatives with trifluoromethyl substitution.
This route is advantageous for synthesizing analogues with different substituents and functional groups.
Industrial Vapor-Phase Chlorination/Fluorination
- Starting from 3-picoline or related methylpyridines, stepwise vapor-phase chlorination followed by fluorination produces trifluoromethylpyridine intermediates.
- Reaction conditions such as temperature and molar ratios of chlorine gas are optimized to control substitution patterns.
- Catalytic hydrogenolysis can recycle by-products back into the reaction to improve overall yield and cost-efficiency.
Though this method is primarily used for pyridine derivatives, it underpins the industrial availability of trifluoromethyl building blocks used in more complex synthesis.
Research Findings and Notes
- The hydrazine/1,3-diketone condensation method is highly efficient for synthesizing 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives, with yields often exceeding 80–90%.
- Direct trifluoromethylation methods using trifluoromethyl copper reagents are less commonly applied for this specific fused heterocycle but remain important for related pyridine derivatives.
- Industrial methods for trifluoromethylpyridine synthesis are well developed and provide key intermediates for further functionalization into complex heterocycles.
- Cyclocondensation using trifluoromethylated building blocks enables structural diversity and functional group tolerance, important for pharmaceutical lead optimization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions or multi-step sequences. For example, analogous compounds like ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate are synthesized via nitro group reduction followed by acylation with halovaleryl chloride . Key steps include:
- Cyclization : Formation of the bicyclic core using ketones or lactams under acidic or basic conditions .
- Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the structural integrity of the pyrazolo[3,4-c]pyridine core validated experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming bicyclic geometry and substituent positions . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves electronic environments of the trifluoromethyl group and adjacent protons .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for 3-position modifications in pyrazolo[3,4-c]pyridines?
- Methodological Answer :
- Hydrophobic Effects : Substituents like trifluoromethyl enhance membrane permeability but may reduce solubility. For example, in PDE4 inhibitors, bulky 3-aryl groups improved potency by 50-fold .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize interactions with target enzymes like Factor Xa .
- Table : Key SAR Observations from Analogous Compounds
| Substituent (Position 3) | Target Activity (IC) | Key Reference |
|---|---|---|
| Ethyl carboxylate | PDE4 inhibition (1.6 µM) | |
| Carboxamide | Factor Xa inhibition (0.44 µM) | |
| Trifluoromethyl | Hypothesized improved PK/PD | Extrapolated |
Q. How can computational modeling optimize the design of trifluoromethyl-substituted derivatives?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models incorporating parameters like hydrophobicity (π), electronic effects (σ), and van der Waals volume () predict binding affinity. For example, QSAR studies on 3-aryl-pyrazolo[4,3-c]pyridines demonstrated a correlation between π and prazosin displacement activity () . Molecular docking with Factor Xa (PDB: 2W26) further validates trifluoromethyl interactions in the S1 pocket .
Q. What strategies resolve discrepancies in reported biological activity data for pyrazolo[3,4-c]pyridines?
- Methodological Answer :
- Assay Standardization : Use of reference standards (e.g., ISO 17034-certified compounds) to calibrate potency measurements .
- Cross-Validation : Testing compounds in multiple assays (e.g., eosinophil PDE vs. Factor Xa assays) to confirm target specificity .
- Data Harmonization : Meta-analysis of published IC values with adjustments for assay conditions (pH, cofactors) .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating trifluoromethyl-pyrazolo[3,4-c]pyridines?
- Methodological Answer :
- In Vitro :
- Enzyme Assays : Fluorescence polarization for Factor Xa inhibition .
- Cell-Based Models : Human eosinophils for PDE4 inhibition studies .
- In Vivo :
- Pharmacokinetics : Rodent models to assess oral bioavailability and half-life (e.g., guinea pig antigen-induced airway obstruction) .
- Efficacy : Atopic primate models for inflammatory marker reduction (e.g., IL-1β) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for pyrazolo[3,4-c]pyridines in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) at controlled pH and temperature .
- Co-Solvent Systems : Employ hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility for in vivo dosing .
- Crystallinity Analysis : Powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .
Synthetic Optimization Challenges
Q. What are the critical bottlenecks in scaling up the synthesis of 3-(trifluoromethyl)-pyrazolo[3,4-c]pyridines?
- Methodological Answer :
- Reagent Compatibility : Avoid harsh conditions (e.g., strong acids) that degrade the trifluoromethyl group .
- Yield Improvement : Catalytic methods (e.g., Pd-mediated cross-coupling) for efficient trifluoromethyl introduction .
- Process Safety : Mitigate exothermic risks during nitro group reductions using flow chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
